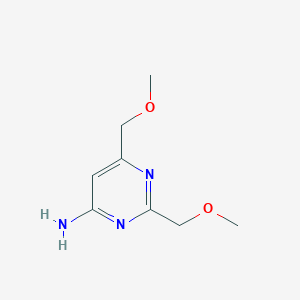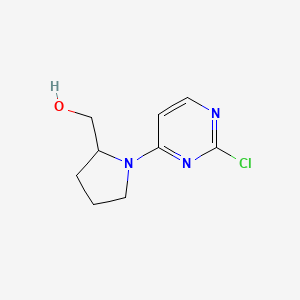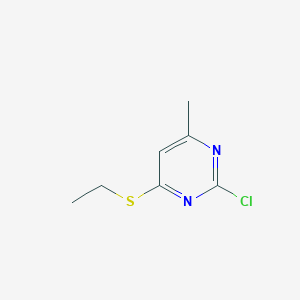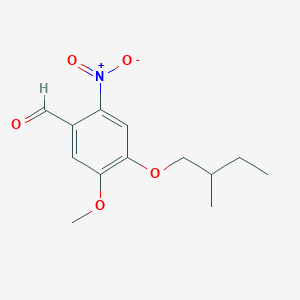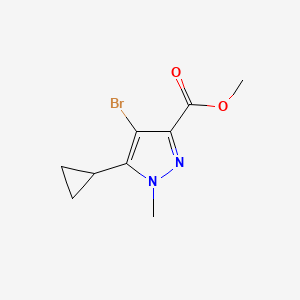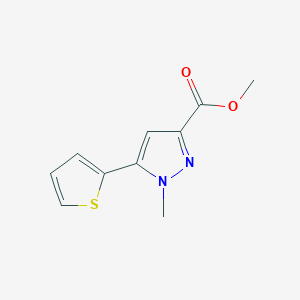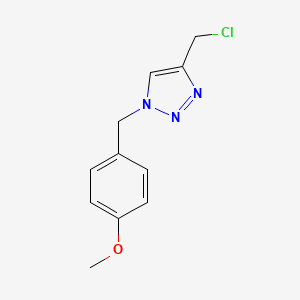
4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole
Descripción general
Descripción
The compound “4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “4-methoxybenzyl” part refers to a benzyl group (a benzene ring with a CH2 group attached) that has a methoxy group (OCH3) attached to the 4th carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a benzyl group with a methoxy group at the 4th position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a triazole ring are known to participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is a compound of interest due to its versatile reactivity and potential applications in creating a variety of heterocyclic compounds. Its synthesis and subsequent reactions form the basis for exploring its utility in various scientific research applications.
- The compound serves as a precursor in the synthesis of azole derivatives, including 1,2,3-triazoles, showcasing its importance in creating compounds with potential biological activities. For instance, it has been used to synthesize 4,5-dibromo-1H-1,2,3-triazoles through reactions with chloromethyl methyl ether, benzyl chloride, and 4-methoxybenzyl chloride under varying conditions. These derivatives further react with butyllithium to yield 5-substituted 1,2,3-triazoles, highlighting its utility in constructing complex molecular structures with high yields (Iddon & Nicholas, 1996).
Biological Activities
Exploring the biological activities of compounds derived from 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is crucial for identifying potential therapeutic applications.
- Some novel heterocyclic compounds derived from this class of triazoles have been synthesized and evaluated for their lipase and α-glucosidase inhibition activities. These studies are pivotal for the development of new treatments for diseases like diabetes and obesity. For example, compounds with significant anti-lipase and anti-α-glucosidase activities have been reported, demonstrating the therapeutic potential of these derivatives (Bekircan, Ülker, & Menteşe, 2015).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-[(4-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVAJDVVSIOYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



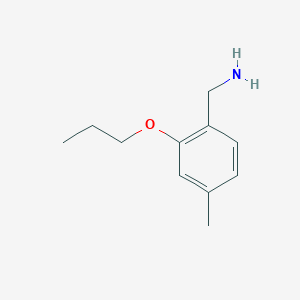
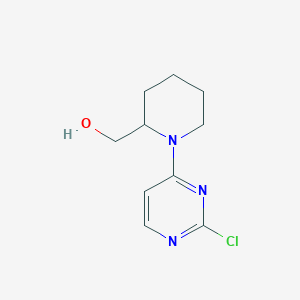
![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)
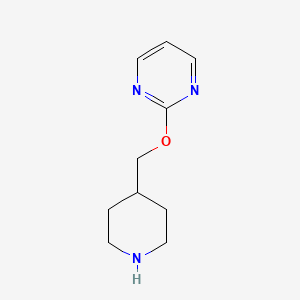


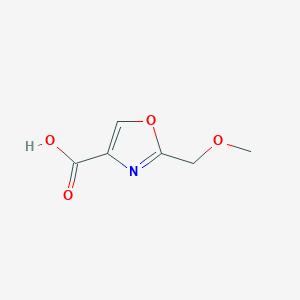
![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)
